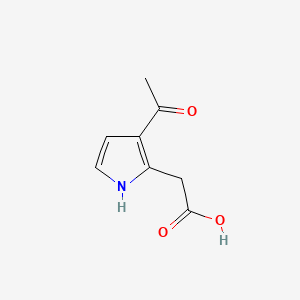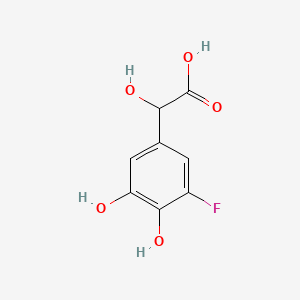
2-Formyl Trimipramine-d3
Vue d'ensemble
Description
“2-Formyl Trimipramine-d3” is a compound used in the preparation of a labeled Trimipramine metabolite. It has a molecular formula of C21H23D3N2O and a molecular weight of 325.46 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C21H23D3N2O . The compound is a light brown oil .Physical And Chemical Properties Analysis
“this compound” is a light brown oil with a molecular weight of 325.46 and a molecular formula of C21H23D3N2O .Applications De Recherche Scientifique
Interaction avec les transporteurs de monoamines et de cations organiques
Trimipramine et ses métabolites interagissent avec les cibles d'autres antidépresseurs, à savoir les transporteurs de monoamines humains pour la noradrénaline (hNAT), la sérotonine (hSERT) et la dopamine (hDAT), et avec les transporteurs de cations organiques humains (hOCT1, hOCT2 et hOCT3) qui sont exprimés dans le cerveau et sont connus pour être impliqués dans la capture des monoamines .
Inhibition des transporteurs de monoamines
À des concentrations allant jusqu'à 30 μM, tous les transporteurs, à l'exception de hOCT3, ont été inhibés par toutes les substances examinées. Avec des valeurs d'IC 50 comprises entre 2 et 10 μM, la trimipramine a inhibé hSERT, hNAT, hOCT1 et hOCT2, tandis que des concentrations nettement plus élevées étaient nécessaires pour une inhibition à moitié maximale de hDAT .
Puissance des métabolites
La desméthyl-trimipramine a montré à peu près les mêmes puissances que la trimipramine, tandis que la 2-hydroxy-trimipramine était moins puissante à hNAT, hSERT et hOCT1. La trimipramine- N -oxyde inhibait préférentiellement hSERT .
Systèmes dopaminergique et α1-adrénergique
Le but de la présente étude était de déterminer si la trimipramine administrée de manière répétée était capable d'induire des changements adaptatifs dans les systèmes dopaminergique et α1-adrénergique .
Augmentation de la réactivité
Comme d'autres antidépresseurs tricycliques étudiés précédemment, la trimipramine administrée de manière répétée augmente la réactivité des récepteurs cérébraux de la dopamine D2 et D3 (activité locomotrice mais pas stéréotypie) ainsi que des récepteurs α1-adrénergiques à leurs agonistes .
Quantification dans la recherche clinique
Une méthode analytique pour la recherche clinique visant à quantifier 15 antidépresseurs tricycliques dans le plasma ou le sérum humains est rapportée .
Mécanisme D'action
Target of Action
2-Formyl Trimipramine-d3, a derivative of Trimipramine, primarily interacts with the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) . These transporters are expressed in the brain and are known to be involved in the uptake of monoamines .
Mode of Action
Trimipramine, the parent compound of this compound, is a tricyclic antidepressant. It was initially thought that tricyclic antidepressants work by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin by nerve cells . It is now thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus . Presynaptic receptors are affected: α1 and β1 receptors are sensitized, α2 receptors are desensitized (leading to increased noradrenaline production) .
Biochemical Pathways
It is known that tricyclic antidepressants like trimipramine modulate anti-pain opioid systems in the cns via an indirect serotonergic route . They are also effective in migraine prophylaxis .
Pharmacokinetics
Trimipramine is relatively well absorbed from the gi tract following oral administration with peak plasma concentrations usually attained within 2–6 hours . Bioavailability varies but averages approximately 41–43% .
Result of Action
Trimipramine is known to have antidepressant effects, and it is thought to work by modulating receptor sensitivity in the cerebral cortex and hippocampus . It is also known to have analgesic effects, particularly for neuropathic or neuralgic pain .
Action Environment
It is known that tricyclic antidepressants like trimipramine can accumulate in the brain (up to tenfold) . This suggests that the brain environment could significantly influence the action, efficacy, and stability of this compound.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Formyl Trimipramine-d3, like its parent compound trimipramine, is thought to interact with various enzymes, proteins, and other biomolecules. Trimipramine and its metabolites have been found to interact with human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines .
Cellular Effects
Trimipramine, the parent compound, is known to inhibit the reuptake of the neurotransmitters norepinephrine and serotonin by nerve cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that trimipramine works by decreasing the reuptake of norepinephrine and serotonin . This occurs through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that tricyclic antidepressants like trimipramine can accumulate in the brain , suggesting that this compound may also have long-term effects on cellular function.
Metabolic Pathways
Trimipramine and its metabolites are known to interact with monoamine transporters and organic cation transporters, which are involved in the uptake of monoamines .
Transport and Distribution
Trimipramine and its metabolites are known to interact with monoamine transporters and organic cation transporters, which could influence the localization or accumulation of this compound .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Formyl Trimipramine-d3 involves the conversion of Trimipramine-d3 to the aldehyde form using a suitable oxidizing agent.", "Starting Materials": ["Trimipramine-d3", "Oxidizing agent (e.g. PCC, PDC, etc.)", "Solvent (e.g. dichloromethane, etc.)", "Deuterated solvent (e.g. deuterated chloroform, etc.)"], "Reaction": [ "Dissolve Trimipramine-d3 in a suitable solvent to form a reaction mixture.", "Add the oxidizing agent slowly to the reaction mixture with stirring at a low temperature (e.g. 0-5°C).", "Allow the reaction to proceed for a suitable amount of time (e.g. 1-2 hours) while maintaining the temperature.", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bisulfite solution).", "Extract the product from the reaction mixture using a suitable organic solvent (e.g. dichloromethane).", "Dry the organic layer over a suitable drying agent (e.g. anhydrous sodium sulfate).", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product using a suitable purification technique (e.g. column chromatography) to obtain the final product, 2-Formyl Trimipramine-d3 in deuterated form." ] } | |
Numéro CAS |
1794938-94-5 |
Formule moléculaire |
C21H26N2O |
Poids moléculaire |
325.47 |
Nom IUPAC |
11-[2-methyl-3-[methyl(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde |
InChI |
InChI=1S/C21H26N2O/c1-16(13-22(2)3)14-23-20-7-5-4-6-18(20)9-10-19-12-17(15-24)8-11-21(19)23/h4-8,11-12,15-16H,9-10,13-14H2,1-3H3/i2D3 |
Clé InChI |
YYRCDLPADGLYAJ-BMSJAHLVSA-N |
SMILES |
CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CN(C)C |
Synonymes |
5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenz[b,f]azepine-2-carboxaldehyde-d3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



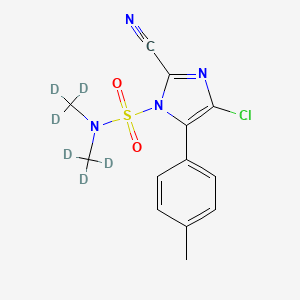
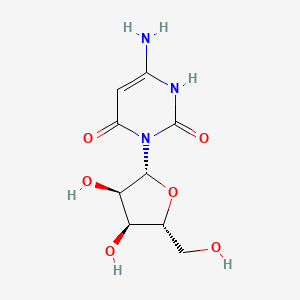
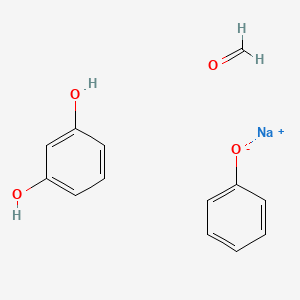

![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)
